2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethoxy)phenylacetic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of the target .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylacetic acid: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(4-Methoxyphenyl)-2-methylpropanoic acid: Contains a methoxy group instead of a difluoromethoxy group.
2-(4-Fluorophenyl)-2-methylpropanoic acid: Features a single fluorine atom on the phenyl ring.
Uniqueness
The presence of the difluoromethoxy group in 2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid imparts unique chemical properties, such as increased stability and lipophilicity, compared to similar compounds. This makes it particularly valuable in applications where these properties are advantageous .
Properties
Molecular Formula |
C11H12F2O3 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-11(2,9(14)15)7-3-5-8(6-4-7)16-10(12)13/h3-6,10H,1-2H3,(H,14,15) |
InChI Key |
INIITOOYOXGCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(F)F)C(=O)O |
Origin of Product |
United States |
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